(4-((5-(1-(3-Bromobenzyl)-1H-pyrazole-3-carbonyl)pyrimidin-4-yl)amino)-2-hydroxycyclopentyl)methyl sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML792 is a potent and selective inhibitor of the small ubiquitin-like modifier (SUMO)-activating enzyme (SAE). It is primarily used in scientific research to study the SUMOylation pathway, which is a post-translational modification process that regulates various cellular functions, including protein stability, localization, and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML792 involves multiple steps, including the formation of a sulfamic acid ester and the incorporation of a bromophenyl group. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of ML792 is not widely documented, as it is primarily used for research purposes. the synthesis likely involves large-scale organic synthesis techniques, including purification and quality control processes to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
ML792 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce different substituted analogs .
Scientific Research Applications
ML792 has a wide range of scientific research applications, including:
Chemistry: Used to study the SUMOylation pathway and its role in various chemical processes.
Biology: Investigated for its effects on cellular functions, including protein stability and localization.
Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly in inhibiting cancer cell proliferation.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
ML792 exerts its effects by inhibiting the SUMO-activating enzyme (SAE), which is crucial for the SUMOylation process. This inhibition prevents the activation and conjugation of SUMO proteins to target proteins, thereby affecting various cellular functions. The molecular targets and pathways involved include the PI3K/Akt and TGF-β1/Smad pathways .
Comparison with Similar Compounds
Similar Compounds
TAK243: A ubiquitin E1 inhibitor that also affects protein modification pathways.
TAK981: Another SUMOylation inhibitor with similar applications in cancer research
Uniqueness
ML792 is unique due to its high selectivity and potency in inhibiting the SUMO-activating enzyme. This specificity makes it a valuable tool for studying the SUMOylation pathway and its role in various cellular processes .
Properties
Molecular Formula |
C21H23BrN6O5S |
---|---|
Molecular Weight |
551.4 g/mol |
IUPAC Name |
[4-[[5-[1-[(3-bromophenyl)methyl]pyrazole-3-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate |
InChI |
InChI=1S/C21H23BrN6O5S/c22-15-3-1-2-13(6-15)10-28-5-4-18(27-28)20(30)17-9-24-12-25-21(17)26-16-7-14(19(29)8-16)11-33-34(23,31)32/h1-6,9,12,14,16,19,29H,7-8,10-11H2,(H2,23,31,32)(H,24,25,26) |
InChI Key |
PZCKLTWSXFDLLP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(C1COS(=O)(=O)N)O)NC2=NC=NC=C2C(=O)C3=NN(C=C3)CC4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.